molecular formula C18H17N3O4S2 B2507000 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide CAS No. 1029730-17-3

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide

Katalognummer: B2507000
CAS-Nummer: 1029730-17-3
Molekulargewicht: 403.47
InChI-Schlüssel: ZMWWGEDCSOIXGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide is a sulfonamide-pyridazine hybrid compound characterized by a pyridazine core substituted at position 6 with a methanesulfonyl group. This pyridazine moiety is linked to a phenyl ring at position 3, which is further connected to a 3-methyl-substituted benzene sulfonamide group.

Eigenschaften

IUPAC Name

3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-13-5-3-8-16(11-13)27(24,25)21-15-7-4-6-14(12-15)17-9-10-18(20-19-17)26(2,22)23/h3-12,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWWGEDCSOIXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common synthetic route involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the desired quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonamide or methanesulfonyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide has numerous scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Modifications

N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide ()
  • Pyridazine Substituent : Azepan-1-yl (a seven-membered ring) replaces methanesulfonyl.
  • Benzene Sulfonamide Substituent : 4-fluoro vs. 3-methyl in the target compound.
  • The 4-fluoro substituent introduces electron-withdrawing effects, which could enhance binding affinity to hydrophobic pockets in target proteins .
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) ()
  • Pyridazine Substituent : Methanesulfonate ester at position 3 vs. methanesulfonyl at position 6 in the target compound.
  • Benzene Group : 4-sulfamoylphenyl replaces the 3-methyl-substituted benzene sulfonamide.
  • Implications :
    • The sulfonate ester may increase solubility but reduce stability compared to the sulfonamide linkage.
    • Positional differences (3 vs. 6 on pyridazine) could alter binding orientation in biological targets .

Structural and Functional Comparison Table

Compound Name Pyridazine Substituent Benzene Sulfonamide Substituent Key Properties/Biological Effects
Target Compound 6-Methanesulfonyl 3-Methyl Hypothesized kinase selectivity
N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide 6-Azepan-1-yl 4-Fluoro Enhanced metabolic stability (inferred)
Compound 7a () 3-Methanesulfonate 4-Sulfamoylphenyl High solubility, potential instability
TPIN () N/A Tetrazole-isonicotinamide F-actin/paxillin modulation in prostate cancer

Biologische Aktivität

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

  • Chemical Structure : The compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a benzene ring. Its specific structure includes a methanesulfonyl group and a pyridazine moiety, which contribute to its biological activity.
  • Molecular Formula : C16H18N4O3S
  • CAS Number : 946251-68-9

The biological activity of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, it may act as an inhibitor of phosphodiesterase (PDE), which plays a crucial role in regulating intracellular levels of cyclic nucleotides and subsequently affects various physiological processes.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this sulfonamide derivative may also exhibit such effects against bacterial pathogens.
  • Anticancer Properties : Research indicates that pyridazine derivatives can inhibit cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis.

Pharmacological Properties

Activity Type Description
AntimicrobialPotential activity against various bacterial strains.
AnticancerInhibition of cancer cell growth in vitro; specific mechanisms under investigation.
Anti-inflammatoryPossible reduction in inflammatory mediators through enzyme inhibition.

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide has been tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
  • Animal Models : Preliminary studies using animal models have suggested that this compound may reduce tumor growth and metastasis, supporting its potential as an anticancer agent.
  • Mechanistic Insights : The compound's ability to modulate signaling pathways related to inflammation and cancer progression has been highlighted in recent studies, indicating its multifaceted role in biological systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.